molecular formula C6H9N3O3 B14513769 Methyl 3-[(E)-carbamoyldiazenyl]but-2-enoate CAS No. 63160-41-8

Methyl 3-[(E)-carbamoyldiazenyl]but-2-enoate

Cat. No.: B14513769
CAS No.: 63160-41-8
M. Wt: 171.15 g/mol
InChI Key: ONMXXZGVXROBAJ-UHFFFAOYSA-N
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Description

Methyl 3-[(E)-carbamoyldiazenyl]but-2-enoate is an organic compound with the molecular formula C6H10N2O3 It is characterized by the presence of a carbamoyldiazenyl group attached to a but-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(E)-carbamoyldiazenyl]but-2-enoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of methyl acrylate with a diazonium salt derived from an amine precursor. The reaction is carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(E)-carbamoyldiazenyl]but-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3-[(E)-carbamoyldiazenyl]but-2-enoate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(E)-carbamoyldiazenyl]but-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl acrylate: A related compound with a similar ester functional group.

    Diazonium salts: Compounds that share the diazenyl functional group.

    Butenoates: A class of compounds with similar structural features.

Uniqueness

Methyl 3-[(E)-carbamoyldiazenyl]but-2-enoate is unique due to the combination of its carbamoyldiazenyl and but-2-enoate moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

63160-41-8

Molecular Formula

C6H9N3O3

Molecular Weight

171.15 g/mol

IUPAC Name

methyl 3-(carbamoyldiazenyl)but-2-enoate

InChI

InChI=1S/C6H9N3O3/c1-4(3-5(10)12-2)8-9-6(7)11/h3H,1-2H3,(H2,7,11)

InChI Key

ONMXXZGVXROBAJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OC)N=NC(=O)N

Origin of Product

United States

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